DTAGv-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

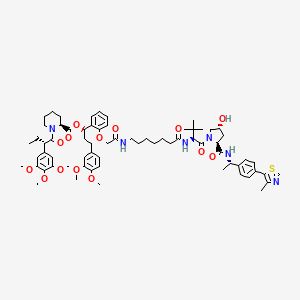

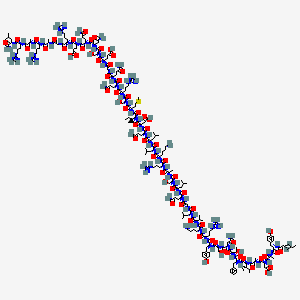

Le composé « DTAGv-1 » est un dégradeur puissant et sélectif ciblant les protéines de fusion mutantes FKBP12 F36V. Il comprend un ligand sélectif pour la FKBP12 mutée en un seul point F36V, un lieur et un ligand de liaison à von Hippel-Lindau (VHL) . Ce composé induit une dégradation puissante et sélective des protéines de fusion FKBP12 F36V in vitro et in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de DTAGv-1 implique la préparation d'un ligand sélectif pour la FKBP12 mutée en un seul point F36V, un lieur et un ligand de liaison à VHL . La voie de synthèse détaillée et les conditions de réaction sont exclusives et impliquent généralement plusieurs étapes de synthèse organique, notamment la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les étapes de purification.

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement des techniques de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Le composé est stocké à -20 °C et a une pureté ≥ 98 %, déterminée par chromatographie liquide haute performance (CLHP) .

Analyse Des Réactions Chimiques

Types de réactions : DTAGv-1 subit principalement des réactions de dégradation ciblant les protéines de fusion FKBP12 F36V . Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution, car sa fonction principale est d'induire la dégradation des protéines.

Réactifs et conditions courants : Le composé est utilisé en conjonction avec des réactifs qui facilitent sa liaison aux protéines de fusion FKBP12 F36V et la dégradation qui s'ensuit. Les conditions impliquent généralement des environnements in vitro et in vivo où le composé peut interagir avec ses protéines cibles .

Principaux produits formés : Le principal produit formé par la réaction de this compound avec sa cible est la protéine de fusion FKBP12 F36V dégradée .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation des protéines et les effets du ciblage sélectif des protéines.

Biologie : Employé dans la recherche pour comprendre le rôle des protéines de fusion FKBP12 F36V dans les processus cellulaires.

Industrie : Utilisé dans le développement de technologies de dégradation ciblée des protéines et d'agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en se liant aux protéines de fusion FKBP12 F36V par l'intermédiaire de son ligand sélectif. Le composé recrute ensuite la protéine von Hippel-Lindau (VHL), qui fait partie du complexe ligase E3 ubiquitine. Ce recrutement conduit à l'ubiquitination et à la dégradation protéasomique subséquente des protéines de fusion FKBP12 F36V . Les cibles moléculaires impliquées sont les protéines de fusion FKBP12 F36V et la protéine VHL .

Applications De Recherche Scientifique

DTAGv-1 has several scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation and the effects of selective protein targeting.

Biology: Employed in research to understand the role of FKBP12 F36V fusion proteins in cellular processes.

Industry: Utilized in the development of targeted protein degradation technologies and therapeutic agents.

Mécanisme D'action

DTAGv-1 exerts its effects by binding to FKBP12 F36V fusion proteins through its selective ligand. The compound then recruits the von Hippel-Lindau (VHL) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the FKBP12 F36V fusion proteins . The molecular targets involved are the FKBP12 F36V fusion proteins and the VHL protein .

Comparaison Avec Des Composés Similaires

Composés similaires :

PROTAC (chimères ciblant la protéolyse) : Une classe plus large de composés qui induisent la dégradation ciblée des protéines en recrutant des ligases E3 ubiquitine.

Unicité : DTAGv-1 est unique en raison de sa forte sélectivité et de sa puissance pour les protéines de fusion FKBP12 F36V. Il offre des avantages par rapport aux autres dégradeurs en fournissant une dégradation rapide et sélective de ses protéines cibles, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques .

Propriétés

Formule moléculaire |

C68H90N6O14S |

|---|---|

Poids moléculaire |

1247.5 g/mol |

Nom IUPAC |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1 |

Clé InChI |

ANLKEOUWAHUESE-HKVQNHBKSA-N |

SMILES isomérique |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

SMILES canonique |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)

![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B10823866.png)

![4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10823870.png)

![(3~{R},3~{a}~{R},6~{R},6~{a}~{R})-6-[[6-chloranyl-5-[4-[4-[[dimethyl(oxidanyl)-$l^{4}-sulfanyl]amino]phenyl]phenyl]-3~{H}-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3~{a},5,6,6~{a}-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823901.png)

![N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B10823903.png)

![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-[5-[[1-methyl-3-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]pyridin-2-yl]piperazin-1-yl]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823908.png)

![N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B10823910.png)

![N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823912.png)

![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823927.png)

![N-[3-[7-[[6-[4-[[1-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]triazol-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823933.png)